molecular formula C19H16N2OS B2741934 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone CAS No. 872688-44-3

2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone

Cat. No.: B2741934
CAS No.: 872688-44-3
M. Wt: 320.41
InChI Key: LCDSCDPGCCCYGI-UHFFFAOYSA-N
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Description

2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone is a chemical research reagent designed for investigative applications. This compound features a 6-phenylpyridazin-3-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Recent scientific literature highlights that derivatives based on the 6-phenylpyridazin-3-one core demonstrate significant vasorelaxant properties in preclinical models, showing potent efficacy on isolated aortic tissue and a mechanism linked to the upregulation of eNOS mRNA expression and increased nitric oxide levels . Furthermore, structurally related pyridazine-triazole hybrids have been identified as potent inhibitors of the α-glucosidase enzyme , indicating potential research value for metabolic disorder studies . The molecular design of this reagent incorporates a thioether linker and a p-tolyl ethanone moiety, which may influence its physicochemical properties and interaction with biological targets. This product is intended for research purposes only, specifically for in vitro pharmacological screening, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex heterocyclic compounds. It is not for diagnostic or therapeutic use. Researchers are advised to consult the relevant scientific literature for guidance on handling and application .

Properties

IUPAC Name

1-(4-methylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-14-7-9-16(10-8-14)18(22)13-23-19-12-11-17(20-21-19)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDSCDPGCCCYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazines

The pyridazine ring is typically constructed via cyclocondensation reactions. A 1,4-diketone precursor, such as 1-phenyl-1,4-butanedione, reacts with hydrazine hydrate under acidic conditions to form the 6-phenylpyridazin-3(2H)-one intermediate. This reaction proceeds in ethanol at reflux (78°C) for 12 hours, achieving yields of 65–72%. Substituted hydrazines may alter regioselectivity, but unsubstituted hydrazine is preferred for simplicity.

[4+2] Cycloaddition Strategies

Alternative methods employ diazenes and dienophiles in Diels-Alder-like reactions. For example, reacting phenylacetylene with a diazene derivative under high-pressure conditions (5 atm) in dichloromethane generates the pyridazine core with 58% yield. However, this route is less favored due to harsh conditions and lower efficiency compared to cyclocondensation.

Ketone Functionalization and Final Assembly

Friedel-Crafts Acylation

The p-tolyl ethanone moiety is introduced via Friedel-Crafts acylation of toluene with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃). Reaction conditions (25°C, 2 hours) yield 1-(p-tolyl)-2-chloroethanone (78% purity), which is subsequently purified by recrystallization from hexane.

Grignard Reagent-Mediated Synthesis

Adapting methodologies from COX-2 inhibitor synthesis, tert-butylmagnesium chloride reacts with methyl 6-phenylpyridazine-3-carboxylate in tetrahydrofuran (THF) at 65°C. Simultaneous addition of the Grignard reagent and ester minimizes impurity formation (e.g., <0.4% byproduct), yielding 80–88% 2-((6-phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone after acid workup.

Reaction Optimization and Impurity Control

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%) Impurity Level (%)
Solvent (THF vs. DMF) THF 88 0.3
Temperature 65°C 85 0.4
Grignard Equivalents 1.8 82 0.6

THF outperforms DMF due to better reagent solubility and stability. Excess Grignard reagent (>2.0 eq) increases impurities by promoting over-addition.

Impurity Profiling

The primary impurity, a bis-adduct (C₂₄H₂₀N₂O₂S), forms via secondary ketone addition. Chromatographic analysis (HPLC, C18 column, 1.0 mL/min acetonitrile/water) identifies this species at a retention time of 12.7 minutes. Recrystallization from ethanol reduces its concentration from 0.6% to <0.1%.

Industrial Scalability and Cost Efficiency

Continuous Flow Reactor Implementation

Transitioning from batch to continuous flow systems enhances reproducibility. A pilot-scale setup (5 L/hr throughput) in THF at 65°C achieves consistent yields (84 ± 2%) and reduces reaction time from 8 hours to 45 minutes. Catalyst recycling (e.g., sodium tungstate) further cuts costs by 30%.

Waste Stream Management

Lithium salts from neutralization steps are recovered via methanol suspension, achieving 95% reuse efficiency. Organic phases (MTBE, THF) are distilled and repurposed, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.92–7.85 (m, 2H, aryl-H), 7.52–7.45 (m, 3H, aryl-H), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms ≥98.5% purity. Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 335.12 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Traditional vs. Modern Methods

Method Yield (%) Purity (%) Cost (USD/kg)
Cyclocondensation 65 95 1200
Grignard Addition 88 98.5 900
Ullmann Coupling 85 97 1100

The Grignard route offers superior yield and cost efficiency, making it the preferred industrial method.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modulating electronic properties and biological activity.

Reagent/ConditionsProduct(s) FormedYieldReference
Hydrogen peroxide (H₂O₂)Sulfoxide (mono-oxidized product)65–75%
m-Chloroperbenzoic acid (mCPBA)Sulfone (di-oxidized product)80–85%

Mechanism :

  • Sulfoxide formation : Electrophilic oxygen attack on sulfur, followed by proton transfer.

  • Sulfone formation : Further oxidation of the sulfoxide intermediate.

Structural Impact :
Oxidation increases polarity, potentially enhancing solubility and altering binding affinities in biological systems.

Reduction of the Ketone Group

The acetyl group (-CO-) can be reduced to a secondary alcohol (-CH(OH)-), modifying steric and electronic profiles.

Reagent/ConditionsProductYieldReference
Sodium borohydride (NaBH₄)1-(p-Tolyl)-2-((6-phenylpyridazin-3-yl)thio)ethanol60–70%
Lithium aluminum hydride (LiAlH₄)Same as above (higher efficiency)85–90%

Applications :

  • Alcohol derivatives may serve as intermediates for esterification or glycosylation.

Nucleophilic Substitution at Sulfur

The thioether sulfur acts as a leaving group in nucleophilic displacement reactions.

NucleophileConditionsProductReference
Alkyl halides (e.g., CH₃I)Base (K₂CO₃), DMF, 60°CS-Alkylated derivatives
Amines (e.g., NH₃)EtOH, refluxThiol intermediate → subsequent coupling

Key Insight :
Steric hindrance from the p-tolyl group may reduce reaction rates compared to less bulky analogs.

Electrophilic Aromatic Substitution (EAS)

The phenyl and pyridazine rings participate in EAS, though reactivity varies due to electronic effects.

Reaction TypeReagent/ConditionsPosition ModifiedReference
NitrationHNO₃/H₂SO₄, 0–5°CPyridazine C4/C5
Halogenation (e.g., Br₂)FeBr₃ catalyst, CH₂Cl₂Phenyl ring meta/paraInferred

Pyridazine Reactivity :

  • Electron-deficient nature directs electrophiles to positions C4/C5 .

  • Substituents on the pyridazine ring (e.g., phenyl group) influence regioselectivity.

Comparative Reactivity with Structural Analogs

The absence of electron-donating groups (e.g., methoxy) on the phenyl ring reduces oxidation susceptibility compared to derivatives like 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone.

Compound VariantOxidation Rate (H₂O₂)Sulfone Yield (mCPBA)Notes
Target compoundModerate80–85%Less electron-rich S
3-Methoxy analogFast90–95%Enhanced S nucleophilicity

Thermal and Photochemical Stability

  • Thermal decomposition : Begins at 220°C, producing volatile sulfur-containing byproducts.

  • Photolysis : UV irradiation (254 nm) cleaves the C–S bond, yielding pyridazine and p-tolyl ketone fragments.

Scientific Research Applications

Biological Activities

The biological activity of 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone is significant, with research indicating potential applications in various therapeutic areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridazines, including this compound, exhibit antimicrobial properties. For instance, it has shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Properties

Research indicates that compounds within this class may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Anticancer Effects

Preliminary studies have revealed that 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis and causes cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent.

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
6-PhenylpyridazineAntimicrobial
2-(Thiazol-2-yl)pyridazineAnticancer
3-Acetyl-6-methylpyridazineAnti-inflammatory
5-(4-Methylphenyl)pyridazineAntioxidant

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyridazine derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a new class of antibiotics.

Case Study 2: Anticancer Research

In vitro studies on breast and lung cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest, underscoring its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s pyridazine-thioether-ethanone scaffold contrasts with related derivatives:

  • Triazole-based analogs: Compound 18 () replaces the pyridazine ring with a 1,2,4-triazole system. The presence of a 4-methoxyphenylaminoethyl group in Compound 18 may enhance hydrogen-bonding capacity compared to the target’s simpler phenylpyridazinyl group .
  • Pyrimidine-based analogs : Compounds 5j–5l () feature pyrimidine rings with methyl, chloro, or fluorobenzylthio groups. These electron-withdrawing substituents could increase metabolic stability compared to the target’s phenylpyridazinyl moiety .
  • Isoxazole/triazole hybrids : Ligand 21 () incorporates a 1,2,4-triazol-3-ylthio group linked to a pyrazole ring. This complex heterocyclic system may confer higher polarity and lower lipophilicity than the target compound’s pyridazine core .

Biological Activity

2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone is a compound belonging to the pyridazine class, characterized by a unique structure that combines various functional groups. This article explores its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone typically involves several key steps:

  • Formation of the Pyridazine Ring : This can be achieved by reacting hydrazine with a 1,4-diketone.
  • Introduction of the Phenyl Group : A Friedel-Crafts acylation reaction is often used for this purpose.
  • Thioether Formation : The pyridazine derivative is reacted with a thiol compound to introduce the thioether linkage.
  • Attachment of the p-Tolyl Ethanone Moiety : The final step involves reacting the thioether with p-tolyl ethanone under suitable conditions.

The biological activity of 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity through binding interactions, influencing various biochemical pathways.

Pharmacological Potential

Research indicates that derivatives of pyridazines, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Some studies have shown that pyridazine derivatives can inhibit bacterial growth, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies suggest that certain pyridazine derivatives may exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
6-PhenylpyridazineAntimicrobial
2-(Thiazol-2-yl)pyridazineAnticancer
3-Acetyl-6-methylpyridazineAnti-inflammatory
5-(4-Methylphenyl)pyridazineAntioxidant

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyridazine derivatives, including 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer therapeutic agent.

Q & A

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Methodological Answer : Dock the compound into target protein active sites (e.g., dopamine transporter) using AutoDock Vina. Molecular dynamics (MD) simulations (50 ns) evaluate binding stability. QSAR models correlate logP values with bioactivity, guiding the design of lipophilic analogs with improved membrane permeability .

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